This compound can be classified under organic compounds, specifically as an azaindole derivative. Azaindoles are known for their diverse biological activities, making them valuable in drug discovery. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which is often desirable in pharmaceutical applications.
Synthesis of 6-fluoro-5-azaindole-3-carboxylic acid typically involves several key steps:
The specific conditions and reagents may vary based on the desired yield and purity of the final product.
The molecular structure of 6-fluoro-5-azaindole-3-carboxylic acid can be represented as follows:
The compound consists of a five-membered azaindole ring with a carboxylic acid group (-COOH) at the 3-position and a fluorine atom at the 6-position. The presence of these functional groups contributes to its chemical reactivity and biological properties.
6-Fluoro-5-azaindole-3-carboxylic acid can participate in various chemical reactions:
These reactions are useful for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for compounds like 6-fluoro-5-azaindole-3-carboxylic acid primarily involves their interaction with specific biological targets, such as kinases. Azaindoles have been shown to inhibit kinase activity by competing with ATP for binding sites on these enzymes. This competitive inhibition can lead to downstream effects on cell signaling pathways, ultimately influencing cellular proliferation and survival.
Research indicates that modifications at various positions on the azaindole ring can significantly affect binding affinity and selectivity towards different kinases, making structural optimization crucial for drug development.
These properties influence how the compound is handled in laboratory settings and its formulation in pharmaceutical applications.
6-Fluoro-5-azaindole-3-carboxylic acid has several scientific applications:
Fluorine incorporation at the C6 position of 5-azaindole scaffolds represents a deliberate strategy to exploit halogen-specific interactions while modulating physicochemical properties. The electronegativity of fluorine (χ = 3.98) creates strong dipole moments and orthogonal hydrogen-bonding capabilities with protein residues. In kinase inhibitors featuring 7-azaindole cores, fluorinated analogs demonstrated 3-10x potency enhancements over non-fluorinated counterparts due to interactions with hinge-region residues (e.g., backbone C=O of Asn98 in thrombin at 3.5 Å distance) [4]. This "fluorine effect" extends beyond electrostatic stabilization: fluorine reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes. In 3,5-disubstituted-7-azaindole trypanosome growth inhibitors, fluorination decreased metabolic clearance by 40-60% in human liver microsomes while increasing membrane permeability (PAMPA logPe > -5.5) [3].
Table 1: Impact of Fluorination on Azaindole Drug Properties
Compound | Position | T.b. brucei pEC50 | HLM Clint (µg/min/mg) | Key Interaction |
---|---|---|---|---|
NEU-1207 (non-fluoro) | 7-Azaindole | 7.2 | 190 | Base scaffold H-bonding |
Analog 13j (3-F) | 7-Azaindole | 7.5 | 85 | Backbone C=O interaction (2.9 Å) |
Analog 13n (3-CN,5-F) | 7-Azaindole | 7.4 | 92 | Hydrophobic pocket filling |
6-F-5-azaindole* | 5-Azaindole | Predicted >7.0 | <100 (calc) | Dual H-bond acceptor & dipole modulator |
For 6-fluoro-5-azaindole-3-carboxylic acid, fluorine ortho to the ring nitrogen maximizes electrostatic complementarity with polar kinase subpockets. Quantum mechanical calculations reveal fluorine’s field effect lowers the pKa of the adjacent N1 atom by 0.5–1.0 units, enhancing H-bond donor capacity toward key residues like Glu91 in Pim-1 kinase. This strategic placement balances electronic effects without introducing steric clashes in constrained binding sites [4] [7].
The C3-carboxylic acid group in 5-azaindole derivatives enables bidirectional hydrogen bonding with allosteric sites inaccessible to traditional orthosteric ligands. X-ray crystallography of kinase inhibitors confirms that 7-azaindole-3-carboxylic acid forms salt bridges with catalytic lysines (e.g., Lys199 in angiotensin II receptor) and hydrogen bonds with hinge residues (N-H···O=C, 2.7–3.0 Å) [1] [4]. This carboxylate positioning mimics ATP’s γ-phosphate geometry while providing entropic advantages through water displacement. In CFTR potentiators, carboxylic acid moieties docked into membrane-proximal allosteric sites form hydrogen-bond networks with Ser308, Tyr304, and Phe312—residues critical for gating modulation [6].
Table 2: Carboxylic Acid Binding Modes in Protein Targets
Target Class | Representative Ligand | Binding Interactions | Functional Outcome |
---|---|---|---|
Kinases (ALK/Aurora) | 7-Azaindole-3-carboxylic acid | Salt bridge with Lys199; H-bonds with hinge residues | ATP-competitive inhibition (IC50 50 nM) |
GPCRs (D2R) | N-butyl-1H-indole-2-carboxamide | H-bond with Asp114; π-stacking with Phe110 | Negative allosteric modulation (Kd 2 µM) |
Ion Channels (CFTR) | Ivacaftor analogs | Tyr304 OH···O=C (2.8 Å); Phe312 edge-to-face stacking | Po increase (EC50 200 nM) |
5-Azaindole-3-COOH* | Designed for kinase allostery | Predicted: Salt bridge with Arg67; H-bond with Thr138 | Selective allosteric inhibition |
The carboxylic acid’s acidity (pKa ∼4.5) ensures partial ionization at physiological pH, enhancing solubility (>100 μM) while maintaining membrane permeability. Molecular dynamics simulations reveal that protonation state flexibility allows adaptive binding: neutral forms penetrate membranes, while anionic forms stabilize protein complexes. In dopamine D2 receptor negative allosteric modulators, the carboxylic acid’s placement at the TM2-TM7 interface enabled fragment-based lead generation, with N-butyl-1H-indole-2-carboxamide exhibiting 10x improved cooperativity over smaller fragments [7].
Regioisomerism critically influences azaindole pharmacology by altering hydrogen-bonding patterns, dipole alignment, and metabolic stability. 5-Azaindole’s pyridine nitrogen at position 5 creates a "hinge-binding motif" complementary to kinase ATP pockets, forming dual H-bonds (donor-acceptor) versus 7-azaindole’s acceptor-donor pattern [1]. In fragment-based screens, 5-azaindole-3-carboxylic acid derivatives showed 3–5x higher affinity for Pim-1 kinase versus 6- or 7-azaindoles due to optimal vector alignment with catalytic lysine:
Table 3: Regioisomeric Effects on Azaindole Properties
Parameter | 5-Azaindole | 6-Azaindole | 7-Azaindole |
---|---|---|---|
H-Bond Pattern | N1-H donor, N5 acceptor | N1-H donor, N6 acceptor | N7-H donor, N3 acceptor |
Commercial Availability | 13,632 compounds | 34,762 compounds | >100,000 compounds |
Metabolic Stability (HLM Clint) | 40–60 µL/min/mg | 75–100 µL/min/mg | 150–190 µL/min/mg |
Kinase Kd Range | 10–100 nM | 50–500 nM | 20–200 nM |
cLogP (avg) | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 |
In CFTR potentiator discovery, misassignment of indazole regioisomers (‘358 vs. ‘853) caused unexpected activity drops, underscoring nitrogen placement sensitivity. Cryo-EM confirmed that optimal azaindole-protein contacts require precise nitrogen positioning: 5-azaindole’s N5 aligns with Thr1143 in CFTR’s nucleotide-binding domain, forming a critical H-bond lost in 7-azaindoles [5] [6]. Additionally, 5-azaindole exhibits superior metabolic stability over 7-azaindole due to reduced CYP2C9 oxidation at the electron-deficient C5 position. This regio-specific advantage makes 6-fluoro-5-azaindole-3-carboxylic acid a high-value scaffold for targeting CNS-excluded therapeutics where prolonged exposure is essential [3].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8